molecular formula C17H20N2O4S B422937 N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 428843-16-7

N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B422937
CAS No.: 428843-16-7
M. Wt: 348.4g/mol
InChI Key: NMQDRASTLJBEPB-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-methoxyphenyl group attached to the nitrogen atom and a substituted benzenesulfonamide moiety (N-methyl and 4-methyl groups) on the acetamide backbone. These structural attributes position it as a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(2)12-17(20)18-14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQDRASTLJBEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzoic acid and 4-methylbenzenesulfonic acid.

    Reduction: Formation of N-(4-methoxyphenyl)-2-[methyl-(4-methylphenyl)amino]acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonamides.

Industry: In the materials science industry, the compound can be used in the synthesis of polymers and other advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

N-(4-Methoxyphenyl)-2-[N-(3-Nitrophenyl)Benzenesulfonamido]Acetamide ()
  • Key Difference : The sulfonamide nitrogen is substituted with a 3-nitrophenyl group instead of N-methyl-4-methylbenzene.
  • In contrast, the methyl groups in the target compound are electron-donating, favoring hydrophobic interactions and metabolic stability.
N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide ()
  • Key Difference : The acetamide nitrogen is attached to a 3-chloro-4-fluorophenyl group instead of a sulfonamide.
  • Impact: The chloro and fluoro substituents introduce electron-withdrawing effects, which may improve oxidative stability but reduce solubility compared to the methoxyphenyl group in the target compound.

Core Structural Modifications

Chromen-3-yloxy Acetamide Derivatives ()
  • Examples :
    • VIf : N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide
    • VIe : N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide
  • Key Difference : Chromen-3-yloxy group replaces the sulfonamide.
  • The sulfonamide in the target compound may instead favor interactions with polar enzyme active sites.
Benzothiazole Acetamide Derivatives ()
  • Examples :
    • N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • Key Difference : Benzothiazole ring replaces the sulfonamide-bearing benzene.
  • Impact : The benzothiazole heterocycle enhances rigidity and may improve binding to kinases or DNA, whereas the sulfonamide in the target compound could facilitate solubility and hydrogen bonding.

Pharmacological Activity Comparisons

Quinazoline-Sulfonamide Derivatives ()
  • Examples :
    • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
  • Key Difference : Quinazoline-sulfonyl group replaces the benzenesulfonamide.
  • Impact : Quinazoline derivatives demonstrated potent anticancer activity (e.g., IC₅₀ < 10 µM against HCT-116 and MCF-7 cells). The target compound’s benzenesulfonamide lacks the quinazoline’s planar heterocycle, which is critical for intercalation or kinase inhibition, suggesting divergent mechanisms of action.
Controlled Substance Analogs ()
  • Examples: U-48800: 2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methylacetamide
  • Key Difference: Complex substituents (e.g., dichlorophenyl, dimethylaminocyclohexyl) replace the methoxyphenyl and sulfonamide.
  • Impact: U-48800 exhibits opioid receptor affinity, whereas the target compound’s structural features (methoxy and sulfonamide) may steer it toward non-opioid targets, such as cyclooxygenase or carbonic anhydrase.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C₁₇H₂₀N₂O₄S (estimated) ~372.4 4-Methoxyphenyl, N-methyl-4-methylbenzenesulfonamido
N-(3-Chloro-4-Fluorophenyl)-2-(4-Methoxyphenyl)Acetamide () C₁₅H₁₃ClFNO₂ 293.7 Chlorofluorophenyl, acetamide
2-(4-Methylphenyl)-N-(2-[(4-Methylphenyl)Sulfinyl]Ethyl)Acetamide () C₁₈H₂₁NO₂S 315.4 Sulfinyl, methylphenyl
  • Analysis: The target compound’s higher molar mass (~372.4 vs. Its sulfonamide group enhances polarity compared to sulfinyl or simple acetamide derivatives.

Biological Activity

N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C16H20N2O3S
  • Molecular Weight : 320.41 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds similar to N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide may exhibit biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may extend to this compound, making it a candidate for treating bacterial infections.
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, thereby reducing inflammation.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
Enzyme inhibitionInhibition of carbonic anhydrase

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens. The results indicated that N-(4-Methoxyphenyl)-2-(N-methyl-4-methylbenzenesulfonamido)acetamide showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Mechanism :
    In a murine model of inflammation, treatment with the compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory conditions.
  • Enzyme Activity Study :
    The compound was tested for its ability to inhibit carbonic anhydrase. Results showed a competitive inhibition pattern with an IC50 value indicating moderate potency compared to other known inhibitors.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, emphasizing the importance of the methoxy group in enhancing biological activity. The presence of the 4-methoxyphenyl moiety appears to facilitate better interaction with target enzymes and receptors.

Table: Structure-Activity Relationship Insights

Compound StructureBiological ActivityNotes
N-(4-Methoxyphenyl)-2-(N-methylsulfonamide)Moderate antibacterialEffective against Gram-positive bacteria
N-(4-Methoxyphenyl)-2-(N-ethylsulfonamide)Low antibacterialReduced efficacy observed
N-(4-Methoxyphenyl)-2-(N-propylsulfonamide)High anti-inflammatorySignificant reduction in cytokines

Q & A

Q. How can reaction scalability be improved without compromising enantiomeric purity?

  • Industrial Considerations : Transition from batch to flow chemistry for sulfonamide coupling. Use immobilized enzymes (e.g., lipases) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

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